

Application Notes: USP30 Inhibitor Treatment in SH-SY5Y Cells

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Compound of Interest		
Compound Name:	USP30 inhibitor 11	
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Introduction

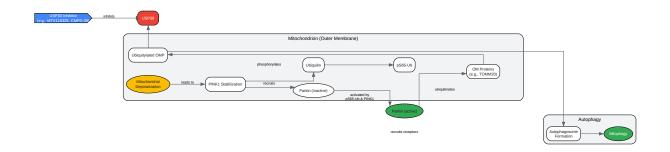
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane.[1][2] It plays a critical role in regulating mitochondrial quality control by counteracting the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy.[1][3][4] The PINK1/Parkin pathway is a major driver of mitophagy, where mitochondrial damage leads to the accumulation of PINK1, which in turn recruits and activates the E3 ligase Parkin.[5][6] Parkin then ubiquitinates various outer mitochondrial membrane proteins, flagging the damaged organelle for autophagic removal.[5][6] USP30 opposes this process by removing these ubiquitin chains, thereby setting a threshold for mitophagy induction.[1][3][7]

Inhibition of USP30 is being explored as a therapeutic strategy for neurodegenerative conditions like Parkinson's disease (PD), where mitochondrial dysfunction is a key pathological feature.[1][2][8] By blocking USP30, the ubiquitination signal on damaged mitochondria is stabilized, enhancing their clearance and potentially protecting neurons from cell death.[1][3][5] The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant cellular model for studying these processes due to its neuronal characteristics and expression of endogenous Parkin.[5][7][9] These notes provide an overview of the application of various USP30 inhibitors in SH-SY5Y cells, summarizing key quantitative data and providing detailed experimental protocols.

Signaling Pathway: USP30 in Mitophagy Regulation



USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial depolarization, PINK1 stabilization on the outer mitochondrial membrane initiates a feed-forward loop, phosphorylating both Parkin and ubiquitin to trigger the ubiquitylation of mitochondrial surface proteins like TOMM20.[5][6][9] USP30 counteracts this by cleaving ubiquitin chains, thus inhibiting the recruitment of autophagy machinery and subsequent mitochondrial clearance. Inhibition of USP30 enhances the ubiquitination status of these proteins, promoting the removal of damaged mitochondria.



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Caption: USP30's role in counteracting PINK1/Parkin-mediated mitophagy.

Data Presentation: Effects of USP30 Inhibitors in SH-SY5Y Cells



Several small molecule inhibitors have been characterized in SH-SY5Y cells. Their effects are concentration- and time-dependent, primarily resulting in the enhancement of basal and stress-induced mitophagy.

Table 1: In-Cell Target Engagement and Potency of USP30 Inhibitors

Inhibitor	Assay Type	Readout	Effective Concentrati on / IC50	Cell Line	Reference
MTX115325	Target Engagement (Ub-probe)	Blocks probe access to active site	IC50 of 25 nM	SH-SY5Y	[1]
CMPD-39	Target Engagement (Ub-probe)	Competition for Ub-PA probe	Strong competition in sub-µM range	SH-SY5Y	[6]
FT385	Target Engagement (Ub-probe)	Competition for Ub-PA probe	>100 nM	SH-SY5Y	[10]
USP30Inh-1	Target Engagement (Ub-probe)	Competition for Ub-PA probe	IC50 ≈ 0.1 μM	SH-SY5Y	[11]

Table 2: Quantitative Effects of USP30 Inhibitors on Mitophagy and Substrates



Inhibitor	Treatment Conditions	Assay	Key Result	Cell Line	Reference
MTX115325	0.037 μM - 1 μM for 72h (+ 0.1 μM A/O)	mito-QC Mitophagy Index	22% increase at 37 nM; 54% max increase at 1 μM	SH-SY5Y	[1]
CMPD-39	1 μM for 4h (+ 1 μM A/O)	Western Blot (TOMM20- Ub)	Promotes TOMM20 ubiquitylation	SH-SY5Y	[6][9]
CMPD-39	1 μM for 4h (+ 1 μM A/O)	Western Blot (pS65-Ub)	Increases levels of phospho- Ser65 Ubiquitin	SH-SY5Y	[6][9]
CMPD-39	1 μΜ	mito-QC Mitophagy Assay	Increased number and size of mitolysosome s	SH-SY5Y	[9]
FT385	200 nM for 4h (+ 1 μM A/O)	Western Blot (TOMM20- Ub)	Enhances TOMM20 ubiquitylation	SH-SY5Y	[7]
FT385	200-500 nM for 96h	mito-QC Mitophagy Assay	Significant increase in mitolysosome s per cell	SH-SY5Y	[7]
USP30Inh-1	0.1 μM for 3 days (+ 1 μM A/O for 7h)	mitoKeima Mitophagy Assay	Significant increase in mitophagy index	SH-SY5Y	[8][12]
USP30Inh-1	10 μM for 1h	TMRM (Mitochondria	~85% loss of TMRM signal	SH-SY5Y	[8][12]



I Potential)

(toxic effect)

Note: A/O refers to Antimycin A and Oligomycin, mitochondrial toxins used to induce mitophagy.

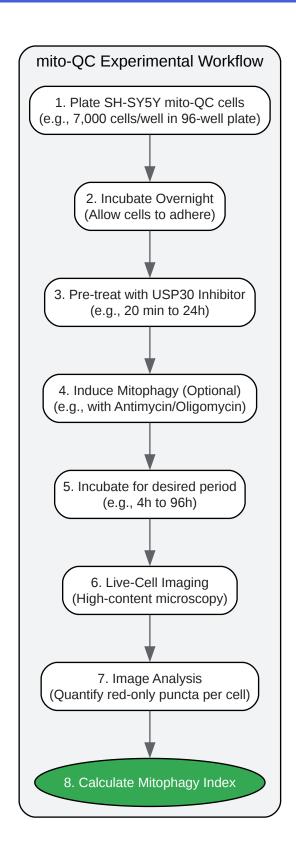
Experimental Protocols Protocol 1: SH-SY5Y Cell Culture

- Cell Line: SH-SY5Y neuroblastoma cells, including variants stably expressing reporters like mito-QC (mCherry-GFP-Fis1¹⁰¹⁻¹⁵²) or mito-Keima.[1][8][9]
- Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12) supplemented with:
 - 10% Fetal Bovine Serum (FBS)
 - 1% L-Glutamine
 - 1% Penicillin/Streptomycin
 - 1% Non-Essential Amino Acids[1]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
- Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 2: Assessment of Mitophagy using mito-QC Reporter Assay

This protocol utilizes the mito-QC (mitochondrial quality control) reporter, which fluoresces green and red in healthy mitochondria but only red after delivery to the acidic environment of the lysosome, allowing for the specific visualization of mitolysosomes.





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Caption: Workflow for quantifying mitophagy using the mito-QC reporter.

Methodological & Application





- Cell Plating: Plate SH-SY5Y mito-QC cells in a 96-well, black-walled imaging plate (e.g., PhenoPlate) at a density of ~7,000 cells per well and allow them to adhere overnight.[1]
- Compound Treatment:
 - \circ Prepare serial dilutions of the USP30 inhibitor (e.g., MTX115325, from 37 nM to 1 μ M) in culture medium.[1]
 - Pre-treat cells with the inhibitor for a specified duration (e.g., 20 minutes) before inducing mitochondrial stress.[1]
- Mitophagy Induction (Optional): To study stress-induced mitophagy, add mitochondrial toxins such as a combination of Antimycin A and Oligomycin (A/O) at a sub-maximal concentration (e.g., 0.1 μM each).[1] For basal mitophagy studies, omit this step.[7]
- Incubation: Incubate cells for the desired time course, which can range from hours to several days (e.g., 72-96 hours for basal mitophagy).[1][7]
- Staining (Optional): For nuclear visualization, incubate cells with a live nuclear stain like
 NucBlue™ (Hoechst) for 20 minutes before imaging.[1]
- Imaging: Acquire images using a high-content automated microscope. Capture both green (GFP) and red (mCherry) channels.
- Analysis:
 - Identify individual cells based on the nuclear stain.
 - Within each cell, identify total mitochondria (green + red signal).
 - Specifically quantify the number and area of red-only puncta, which represent mitolysosomes.
 - The mitophagy index can be calculated as the area of red-only puncta divided by the total mitochondrial area or as the number of mitolysosomes per cell.[7][8]

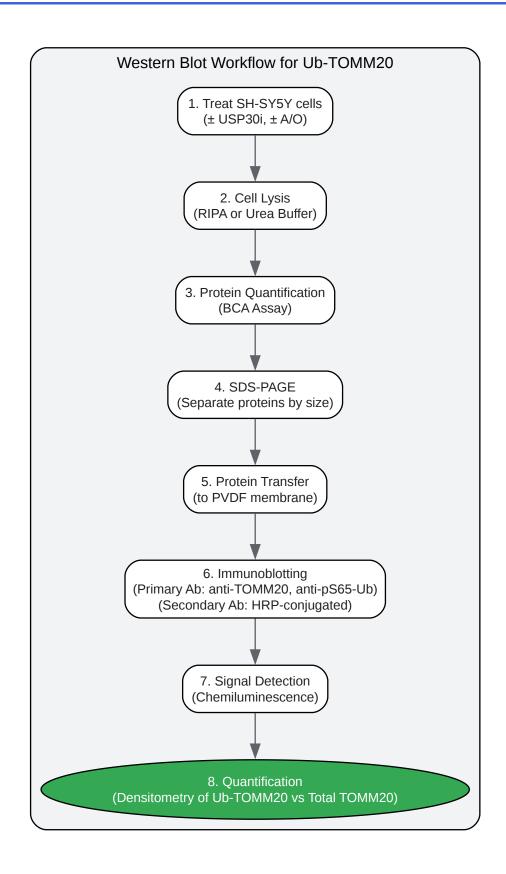




Protocol 3: Western Blot Analysis of Mitochondrial Protein Ubiquitylation

This protocol is used to detect the accumulation of ubiquitylated mitochondrial proteins, such as TOMM20, which serves as a robust biomarker for USP30 inhibition.[7]





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Caption: Workflow for analyzing ubiquitylation of mitochondrial proteins.



- Cell Treatment: Plate SH-SY5Y cells in 6-well plates. Grow to $\sim\!80\%$ confluency. Treat with the USP30 inhibitor (e.g., 200 nM FT385 or 1 μ M CMPD-39) with or without mitochondrial toxins (e.g., 1 μ M A/O) for the desired time (e.g., 4 hours).[7][9]
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells directly in 1x SDS sample buffer or a urea-containing buffer to preserve ubiquitination.
 - Sonicate briefly to shear DNA and reduce viscosity.
- Protein Quantification: Determine protein concentration using a compatible assay like the BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.
- Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with a primary antibody overnight at 4°C. Key primary antibodies include:
 - anti-TOMM20: To detect both unmodified TOMM20 and a higher molecular weight, ubiquitylated species (TOMM20-Ub).[7][9]
 - anti-phospho-Ser65-Ubiquitin (pS65-Ub): To detect this specific mark of PINK1/Parkin activation.[6][9]
 - Loading Control: anti-Vinculin or anti-Actin.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Use densitometry software to quantify the band intensity. The level of ubiquitylation can be expressed as the ratio of the ubiquitylated TOMM20 band to the unmodified TOMM20 band.[7]

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